molecular formula C18H17Cl2N3O3S B3012076 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide CAS No. 2361746-40-7

4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide

Cat. No.: B3012076
CAS No.: 2361746-40-7
M. Wt: 426.31
InChI Key: ADSRXNREIVEWQC-UHFFFAOYSA-N
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Description

4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide is a complex organic compound known for its diverse applications in scientific research. This compound features a sulfonamide group, which is often associated with antibacterial properties, and a pyrazole ring, which is a common motif in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide typically involves multiple steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone (2,4-pentanedione) can react with phenylhydrazine under acidic conditions to form 1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole.

  • Sulfonamide Formation: : The sulfonamide group is introduced by reacting the pyrazole derivative with a sulfonyl chloride. In this case, 4,5-dichloro-2-methylbenzenesulfonyl chloride can be used. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole ring or the methyl groups. Common oxidizing agents include potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions might target the carbonyl group in the pyrazole ring, potentially using agents like sodium borohydride or lithium aluminum hydride.

  • Substitution: : The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions, often facilitated by a catalyst or under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the pyrazole ring.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted benzene derivatives with various nucleophiles replacing the chlorine atoms.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials or catalysts.

Biology

In biological research, the sulfonamide group is known for its antibacterial properties. This compound could be investigated for potential antimicrobial activity, particularly against resistant strains of bacteria.

Medicine

The compound’s structure suggests potential applications in medicinal chemistry, possibly as a lead compound for the development of new drugs. Its pyrazole ring is a common feature in many pharmaceuticals, indicating potential for therapeutic effects.

Industry

In industry, this compound might be used in the synthesis of dyes, agrochemicals, or other specialty chemicals. Its reactivity and functional groups make it versatile for various industrial applications.

Mechanism of Action

The mechanism by which 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide exerts its effects would depend on its specific application. For instance, if used as an antibacterial agent, it might inhibit bacterial enzymes by mimicking the structure of natural substrates, thereby blocking essential biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: Other sulfonamide compounds, such as sulfamethoxazole, share the sulfonamide group and are known for their antibacterial properties.

    Pyrazole Derivatives: Compounds like celecoxib, which also contain a pyrazole ring, are used as anti-inflammatory drugs.

Uniqueness

What sets 4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-methylbenzenesulfonamide apart is the combination of the sulfonamide and pyrazole functionalities, along with the specific substitutions on the benzene ring. This unique structure could confer distinct biological activities or chemical reactivities not seen in other compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

4,5-dichloro-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O3S/c1-11-9-14(19)15(20)10-16(11)27(25,26)21-17-12(2)22(3)23(18(17)24)13-7-5-4-6-8-13/h4-10,21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSRXNREIVEWQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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